molecular formula C17H15ClN2OS3 B12020226 2-((3-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole CAS No. 763134-19-6

2-((3-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole

Cat. No.: B12020226
CAS No.: 763134-19-6
M. Wt: 395.0 g/mol
InChI Key: XVEYWJYARAZZEP-UHFFFAOYSA-N
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Description

2-((3-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features two benzylthio groups, one with a chlorine substituent and the other with a methoxy substituent

Preparation Methods

The synthesis of 2-((3-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of 3-chlorobenzyl chloride and 4-methoxybenzyl chloride with thiourea under basic conditions. The reaction proceeds through the formation of intermediate thiourea derivatives, which then cyclize to form the thiadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent such as ethanol or methanol.

Chemical Reactions Analysis

2-((3-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.

    Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing derivatives.

    Substitution: The benzylthio groups can undergo nucleophilic substitution reactions, where the chlorine or methoxy substituents can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is used in the development of new materials and chemicals with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 2-((3-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

2-((3-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole can be compared with other similar compounds, such as:

    2-((3-Chlorobenzyl)thio)-1,3,4-thiadiazole: This compound lacks the methoxybenzylthio group, which may result in different chemical properties and biological activities.

    5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazole: This compound lacks the chlorobenzylthio group, which may also lead to different properties and activities.

    1,3,4-Thiadiazole derivatives: Other derivatives of 1,3,4-thiadiazole with different substituents can have varying chemical and biological properties, highlighting the uniqueness of this compound.

Properties

CAS No.

763134-19-6

Molecular Formula

C17H15ClN2OS3

Molecular Weight

395.0 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C17H15ClN2OS3/c1-21-15-7-5-12(6-8-15)10-22-16-19-20-17(24-16)23-11-13-3-2-4-14(18)9-13/h2-9H,10-11H2,1H3

InChI Key

XVEYWJYARAZZEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC(=CC=C3)Cl

Origin of Product

United States

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